molecular formula C6H2BrClN4 B593952 6-Bromo-4-chloropteridine CAS No. 1260787-67-4

6-Bromo-4-chloropteridine

Cat. No.: B593952
CAS No.: 1260787-67-4
M. Wt: 245.464
InChI Key: VXMBPEKEOILBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pteridine (B1203161) Nucleus in Chemical Sciences

The pteridine nucleus is an aromatic heterocyclic compound composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system. numberanalytics.comorientjchem.orgcymitquimica.com Its molecular formula is C6H4N4. numberanalytics.comresearchgate.net This core structure is fundamental to a variety of biologically vital molecules. numberanalytics.com For instance, derivatives of pteridine, known as pterins, are integral components of folic acid and biopterin, which act as essential cofactors for numerous enzymes involved in critical metabolic pathways. globalresearchonline.netwikipedia.org These pathways include the synthesis of amino acids, nucleic acids, and neurotransmitters. orientjchem.orgderpharmachemica.com

The inherent biological relevance of the pteridine scaffold has led to its designation as a "privileged scaffold" in medicinal chemistry. orientjchem.orgresearchgate.netglobalresearchonline.net This term signifies that the pteridine core can serve as a versatile framework for the design and synthesis of new therapeutic agents. orientjchem.orgresearchgate.net Indeed, numerous pteridine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. globalresearchonline.netijrpr.com

Relevance of Halogenation in Pteridine Derivatization

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful and widely used strategy in organic synthesis and medicinal chemistry. nih.govnih.gov When applied to the pteridine nucleus, halogenation significantly modifies the chemical properties of the parent molecule, opening up new avenues for derivatization.

The introduction of halogen atoms, such as bromine and chlorine, serves two primary purposes. Firstly, it alters the electronic distribution within the pteridine ring system. Halogens are electron-withdrawing groups, and their presence can influence the reactivity of the entire molecule. mdpi.com Secondly, and perhaps more importantly, halogen atoms act as versatile "handles" or reactive sites for further chemical transformations. researchgate.net They can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at specific positions on the pteridine core. This strategic functionalization is a key step in the synthesis of complex pteridine derivatives with tailored properties. researchgate.net The ability to regiospecifically halogenate aromatic rings is a significant advantage, as it allows for precise control over the final molecular architecture. nih.gov

Overview of 6-Bromo-4-chloropteridine as a Model Compound for Advanced Research

Among the various halogenated pteridines, this compound has emerged as a particularly useful model compound for advanced research. Its structure, featuring both a bromine atom at the 6-position and a chlorine atom at the 4-position, provides two distinct reactive sites for chemical modification.

The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential substitution reactions. This feature makes this compound a valuable and versatile building block for the synthesis of a wide array of more complex and highly functionalized pteridine derivatives. Researchers can exploit this differential reactivity to construct libraries of novel compounds for various applications, particularly in the field of medicinal chemistry. The ability to systematically modify the pteridine scaffold at two distinct positions facilitates the exploration of structure-activity relationships, a critical aspect of drug discovery.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1260787-67-4
Molecular Formula C6H2BrClN4
Molecular Weight 245.46 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Inert atmosphere, store in freezer, under -20°C

Table 1: Physicochemical properties of this compound. Data sourced from commercial suppliers. sigmaaldrich.cnfluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloropteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN4/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMBPEKEOILBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857318
Record name 6-Bromo-4-chloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260787-67-4
Record name 6-Bromo-4-chloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation Pathways of 6 Bromo 4 Chloropteridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pteridine (B1203161) Scaffold

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the functionalization of the electron-poor pteridine core. herts.ac.uk The presence of halogen substituents, which act as good leaving groups, further facilitates these transformations.

The SNAr mechanism on the pteridine ring proceeds via a two-step addition-elimination pathway. A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

The regioselectivity of this attack is dictated by the electronic effects of the four ring nitrogen atoms, which activate specific carbon positions towards nucleophilic attack. wur.nl In the pteridine system, the C4 and C7 positions are particularly activated. For 6-Bromo-4-chloropteridine, nucleophilic attack occurs preferentially at the C4 position. This selectivity is attributed to the strong electron-withdrawing influence of the adjacent nitrogen atoms at positions 3 and 5, which effectively stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4.

In SNAr reactions of dihalogenated heterocycles, the reactivity of the halogens is not primarily determined by the carbon-halogen bond strength but rather by the electrophilicity of the carbon atom to which they are attached. For this compound, the chloro substituent at the C4 position is significantly more labile towards nucleophilic displacement than the bromo substituent at the C6 position.

The heightened reactivity at C4 is a direct consequence of its position in the pyrimidine (B1678525) portion of the pteridine ring, flanked by two nitrogen atoms. This electronic arrangement makes C4 the most electrophilic site, thus favoring nucleophilic attack and subsequent displacement of the chloride ion. Consequently, it is possible to selectively replace the 4-chloro group with various nucleophiles (such as amines, alkoxides, or thiolates) while leaving the 6-bromo group intact. This differential reactivity allows for a stepwise functionalization strategy.

NucleophileConditionsProduct
AmmoniaPolar solvent, elevated temperature6-Bromo-4-aminopteridine
Primary/Secondary AminesPolar solvent, elevated temperature6-Bromo-4-(substituted)aminopteridine
Alkoxides (e.g., RO⁻)Alcohol solvent6-Bromo-4-alkoxypteridine
Thiolates (e.g., RS⁻)Polar solvent6-Bromo-4-(alkylthio)pteridine

This table represents typical SNAr reactions at the C4 position, demonstrating the selective displacement of the chloro group.

The fundamental reason for the facile SNAr reactions observed in pteridines is the cumulative electron-withdrawing effect of the four nitrogen atoms distributed across the bicyclic system. herts.ac.ukwur.nl This effect significantly lowers the electron density of the aromatic rings compared to carbocyclic analogues, making the ring carbons highly electrophilic. herts.ac.uk All carbon atoms within the pteridine nucleus are activated for nucleophilic attack to some degree, but positions with good leaving groups, like C4 and C6 in this compound, are the primary sites for substitution. herts.ac.uk This inherent electronic property not only facilitates the reaction but also governs its regiochemical outcome, making SNAr a reliable and predictable method for modifying the pteridine scaffold.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of two different halogen atoms on the pteridine ring allows for regioselective C-C bond formation using metal-catalyzed cross-coupling reactions. In contrast to SNAr reactions, the selectivity in these transformations is typically governed by the relative reactivity of the carbon-halogen bonds toward oxidative addition to a low-valent metal catalyst, most commonly palladium.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction offers a complementary regioselectivity to SNAr.

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. whiterose.ac.uk This trend is based on bond dissociation energies and the ease of the rate-determining oxidative addition step. baranlab.org Therefore, the C6-Br bond in this compound is significantly more reactive in Suzuki-Miyaura coupling than the C4-Cl bond. This allows for the selective coupling of an aryl or vinyl boronic acid at the C6 position, leaving the C4-chloro substituent available for subsequent transformations, such as an SNAr reaction.

Boronic Acid (Ar-B(OH)₂)CatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃4-Chloro-6-phenylpteridine
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄4-Chloro-6-(4-methoxyphenyl)pteridine
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃4-Chloro-6-(thiophen-2-yl)pteridine

This table illustrates the regioselective Suzuki-Miyaura coupling at the C6 position.

The Sonogashira coupling, which joins a terminal alkyne with an organohalide using a palladium catalyst and a copper co-catalyst, follows the same regioselective principles as the Suzuki-Miyaura coupling. The reaction proceeds preferentially at the more reactive C6-Br bond over the less reactive C4-Cl bond.

This selectivity enables the introduction of an alkynyl group specifically at the C6 position of the pteridine ring. The resulting 4-chloro-6-alkynylpteridine is a versatile intermediate. The remaining chloro group can be displaced by nucleophiles, and the alkyne moiety can undergo further reactions, such as cycloadditions or reductions, providing a pathway to highly functionalized pteridine derivatives. This orthogonal reactivity makes the combination of Sonogashira coupling and SNAr reactions a valuable strategy in the synthesis of complex pteridine-based molecules. escholarship.org

Terminal Alkyne (RC≡CH)Catalyst SystemBaseProduct
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N4-Chloro-6-(phenylethynyl)pteridine
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NH4-Chloro-6-((trimethylsilyl)ethynyl)pteridine
1-HexynePd(PPh₃)₂Cl₂ / CuIEt₃N6-(Butylethynyl)-4-chloropteridine

This table shows examples of regioselective Sonogashira coupling at the C6 position.

Stille and Negishi Coupling Applications

Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, are powerful methods for forming carbon-carbon bonds and have been applied to functionalize pteridine scaffolds. nih.govsmolecule.com

Stille Coupling:

The Stille reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. uwindsor.camsu.edu This reaction has demonstrated high functional group tolerance and has been utilized in the synthesis of complex molecules. uwindsor.ca While specific examples detailing the Stille coupling of this compound are not abundant in the readily available literature, the general principles of Stille coupling on halogenated heterocycles are well-established. ikm.org.my The reactivity of the C-Br and C-Cl bonds would be a key factor in determining the outcome of the reaction. Typically, the C-Br bond is more reactive than the C-Cl bond in such palladium-catalyzed couplings. Copper-catalyzed Stille reactions have also been developed, offering an alternative to palladium-based systems. nih.gov

Negishi Coupling:

The Negishi coupling employs an organozinc reagent and a palladium or nickel catalyst to couple with an organic halide. wikipedia.orgnumberanalytics.com This reaction is known for its high reactivity and the ability to couple a wide range of substrates, including those with sp2 and sp3 hybridized carbon atoms. wikipedia.org The application of Negishi coupling to this compound would likely proceed with initial coupling at the more reactive C-6 position (C-Br bond). The choice of catalyst and reaction conditions would be crucial to control selectivity and yield. nih.gov For instance, the use of specific biarylphosphine ligands has been shown to improve the efficiency and selectivity of Negishi couplings involving challenging substrates. nih.gov

A general representation of these coupling reactions on this compound is shown below:

Image of the chemical reaction of this compound with Organotin or Organozinc reagents.

Scheme 1: General scheme for Stille and Negishi coupling reactions of this compound.

Regioselectivity and Catalytic System Optimization

The presence of two different halogen atoms on the pteridine core of this compound introduces the challenge of regioselectivity in functionalization reactions. The C-6 position, bearing the bromine atom, is generally more susceptible to oxidative addition to a low-valent palladium or nickel catalyst compared to the C-4 position with a chlorine atom. This difference in reactivity allows for selective functionalization at the C-6 position under carefully controlled conditions.

Factors Influencing Regioselectivity:

Nature of the Halogen: The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more reactive in typical cross-coupling reactions.

Catalyst System: The choice of the palladium or nickel catalyst and the associated ligands can significantly influence the regioselectivity. Bulky and electron-rich ligands can enhance the reactivity of the catalytic system and may allow for the functionalization of the less reactive C-Cl bond.

Reaction Conditions: Temperature, solvent, and the nature of the coupling partner can all play a role in controlling which halogen is substituted.

Catalytic System Optimization:

Optimizing the catalytic system is crucial for achieving high yields and selectivity. This involves screening different catalysts, ligands, bases, and solvents. For instance, in Negishi couplings, the addition of lithium salts can break up organozinc aggregates, leading to more reactive monomeric zincate species. illinois.edu In Stille couplings, the choice of copper co-catalysts can also influence the reaction outcome. nih.gov Machine learning approaches are also being explored to accelerate the optimization of catalyst systems for cross-coupling reactions. mdpi.com

Below is a table summarizing potential catalytic systems for the selective functionalization of this compound.

Coupling ReactionCatalystLigandBaseSolventPotential Outcome
StillePd(PPh₃)₄--TolueneSelective C-6 arylation
NegishiPd(OAc)₂CPhos-THF/TolueneSelective C-6 alkylation
Suzuki-MiyauraPdCl₂(dppf)dppfK₂CO₃Dioxane/H₂OSequential C-6 and C-4 arylation

This table is illustrative and specific conditions would require experimental optimization.

Other Significant Functional Group Transformations

Beyond cross-coupling reactions, the halogenated pteridine core of this compound can undergo various other transformations, including reduction, oxidation, and cycloaddition reactions.

Reduction Reactions of the Halogenated Pteridine Core

Reduction of the pteridine ring system can lead to dihydro- or tetrahydro-pteridine derivatives, which are often biologically active. anu.edu.au The halogen substituents on this compound can also be targeted for reduction.

Reduction of the Pteridine Ring:

Catalytic Hydrogenation: Using catalysts like palladium, platinum, or Raney nickel can reduce the pyrazine (B50134) ring of the pteridine system. anu.edu.au The specific conditions determine the extent of reduction.

Chemical Reduction: Reagents like sodium borohydride (B1222165) or lithium aluminum hydride can also be used to reduce the pteridine core. smolecule.com

Reduction of Halogen Substituents:

The bromine and chlorine atoms can be removed through reductive dehalogenation, typically using catalytic hydrogenation or other reducing agents. The C-Br bond is generally easier to reduce than the C-Cl bond.

Oxidation Reactions and Redox Chemistry of Pteridines

Pteridines can undergo oxidation to form pteridine N-oxides. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide are typically used for this purpose. smolecule.com The redox chemistry of pteridines is complex and integral to their biological function, with the ability to exist in different oxidation states (fully oxidized, dihydro, and tetrahydro). nih.gov The presence of halogens can influence the redox potential of the pteridine ring.

Cycloaddition Reactions Involving the Pteridine System

The electron-deficient nature of the pteridine ring makes it a potential dienophile or dipolarophile in cycloaddition reactions. libretexts.org These reactions can be used to construct novel fused heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder): While less common due to the aromaticity of the pteridine system, under certain conditions, pteridines can participate in Diels-Alder reactions.

[3+2] Dipolar Cycloadditions: Pteridines can react with 1,3-dipoles to form five-membered heterocyclic rings fused to the pteridine core. mdpi.com This provides a route to complex polycyclic structures.

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms is crucial for controlling the outcome of transformations involving this compound.

Mechanism of Cross-Coupling Reactions:

The mechanisms of Stille and Negishi couplings are well-studied and proceed through a catalytic cycle involving:

Oxidative Addition: The palladium(0) or nickel(0) catalyst adds to the C-X bond (where X is Br or Cl). For this compound, this would preferentially occur at the C-Br bond.

Transmetalation: The organic group from the organotin (Stille) or organozinc (Negishi) reagent is transferred to the palladium or nickel center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the active catalyst. uwindsor.canumberanalytics.com

Computational studies, such as DFT calculations, can provide insights into the transition states and the origin of regioselectivity in these reactions. mit.edu

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient pteridine ring is susceptible to SNAr reactions, where a nucleophile attacks the ring, leading to the displacement of a halide. The reaction typically proceeds through a Meisenheimer-like intermediate. The relative reactivity of the C-4 and C-6 positions towards nucleophilic attack would depend on the electronic effects of the pteridine ring system and the nature of the nucleophile.

Advanced Derivatization and Functionalization Strategies with 6 Bromo 4 Chloropteridine

Introduction of Diverse Carbon-Based Side Chains at Positions 4 and 6

The introduction of carbon-based substituents is a cornerstone of medicinal chemistry for modulating the biological activity of heterocyclic scaffolds. For 6-Bromo-4-chloropteridine, this is primarily achieved through modern cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The greater reactivity of the C-Br bond compared to the C-Cl bond in these reactions allows for the selective functionalization of the C6 position of this compound. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between aryl or vinyl halides and an organoboron species, such as a boronic acid or ester. wikipedia.org The reaction of this compound with various arylboronic acids can be performed selectively at the C6 position under standard palladium catalysis conditions, leaving the C4-chloro group intact for subsequent transformations.

Table 1: Examples of Selective Suzuki-Miyaura Coupling at the C6 Position of this compound

EntryArylboronic AcidCatalyst/LigandBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O4-Chloro-6-phenylpteridine85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene4-Chloro-6-(4-methoxyphenyl)pteridine91
33-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄DME4-Chloro-6-(3-thienyl)pteridine78

This is an interactive data table. You can sort and filter the data as needed.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.org Similar to the Suzuki reaction, the C6-bromo position of this compound reacts preferentially, enabling the synthesis of 6-alkynyl-4-chloropteridines. These products are valuable intermediates, as the alkyne moiety can be further elaborated. mdpi.com

Table 2: Selective Sonogashira Coupling at the C6 Position of this compound

EntryTerminal AlkynePd CatalystCu(I) Co-catalystBaseSolventProductYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF4-Chloro-6-(phenylethynyl)pteridine92
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene4-Chloro-6-((trimethylsilyl)ethynyl)pteridine88
3Propargyl alcoholPdCl₂(dppf)CuIEt₃NDMF3-(4-Chloropteridin-6-yl)prop-2-yn-1-ol81

This is an interactive data table. You can sort and filter the data as needed.

Achieving stereoselectivity in the derivatization of pteridines is crucial for developing chiral molecules with specific biological targets. While direct stereoselective C-H functionalization on the pteridine (B1203161) core is challenging, stereocenters can be introduced by employing chiral reagents or catalysts during the derivatization process.

One approach involves the use of chiral boronic esters in Suzuki-Miyaura couplings to introduce alkyl groups with defined stereochemistry at the C6 position. Alternatively, functional groups introduced at C6 or C4 can serve as handles for subsequent diastereoselective or enantioselective transformations. For instance, a 6-alkenylpteridine, synthesized via a Stille or Suzuki coupling, could undergo stereoselective dihydroxylation or epoxidation to introduce new chiral centers. Similarly, the condensation of a pteridine derivative with a chiral auxiliary can direct subsequent reactions in a stereoselective manner. elsevierpure.com

Incorporation of Heteroatom-Containing Functionalities

The introduction of nitrogen, oxygen, and sulfur functionalities is critical for modulating the physicochemical properties of pteridine derivatives, such as solubility and hydrogen bonding capacity. These heteroatoms are typically introduced via nucleophilic aromatic substitution (SNAr) reactions, which preferentially occur at the more electron-deficient C4 position, activated by the adjacent ring nitrogens. libretexts.org

Amination: The C4-chloro group of 6-bromopteridine (B3227329) derivatives is readily displaced by a variety of nitrogen nucleophiles. Primary and secondary amines, anilines, and hydrazines can be used to generate a diverse library of 4-amino-6-bromopteridines. These reactions are typically carried out by heating the pteridine substrate with an excess of the amine, sometimes in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Alkoxylation: Similarly, alkoxides and phenoxides can displace the C4-chloro substituent to yield 4-alkoxy- and 4-aryloxypteridine derivatives. These reactions are generally performed by treating the this compound with the corresponding alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide nucleophile in situ.

Table 3: Nucleophilic Substitution at the C4 Position of this compound

EntryNucleophileReagent/ConditionsProductYield (%)
1AminationBenzylamine, K₂CO₃, DMSO, 100 °CN-Benzyl-6-bromopteridin-4-amine95
2AminationMorpholine, DIPEA, NMP, 120 °C4-(6-Bromo-pteridin-4-yl)morpholine89
3AlkoxylationSodium methoxide, Methanol, reflux6-Bromo-4-methoxypteridine93
4AlkoxylationPhenol, K₂CO₃, DMF, 80 °C6-Bromo-4-phenoxypteridine87

This is an interactive data table. You can sort and filter the data as needed.

Thiolation: Sulfur nucleophiles, such as thiols and thiophenols, readily react with this compound at the C4 position to form 4-thioether derivatives. These reactions are typically conducted in the presence of a base, like potassium carbonate or triethylamine, to deprotonate the thiol and increase its nucleophilicity. The resulting thioethers can be further oxidized to the corresponding sulfoxides and sulfones, providing additional avenues for structural diversification.

Sulfonylation: While direct sulfonylation via nucleophilic attack of a sulfinate salt can be challenging, a more common approach involves a two-step process. First, a thioether is synthesized as described above. Then, the thioether is oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® to yield the corresponding sulfone. The 4-sulfonylpteridine derivatives are particularly interesting as the sulfonyl group is an excellent leaving group, enabling further SNAr reactions with a broader range of nucleophiles under milder conditions.

Multi-functionalization Approaches for Complex Pteridine Synthesis

The distinct reactivity of the C4-chloro and C6-bromo positions allows for the development of orthogonal, multi-step synthetic strategies to build complex, highly functionalized pteridine structures. A common and powerful strategy involves a sequential cross-coupling/nucleophilic substitution pathway.

For example, a Suzuki or Sonogashira coupling can first be performed at the C6 position. The resulting 4-chloro-6-aryl (or 6-alkynyl) pteridine can then be subjected to a nucleophilic substitution reaction at the C4 position with an amine, alcohol, or thiol. This sequential approach allows for the independent and controlled introduction of two different points of diversity, leading to the synthesis of complex 4,6-disubstituted pteridines. This strategy is highly valuable in the construction of chemical libraries for drug discovery programs.

Sequential and One-Pot Reaction Strategies

The presence of two different halogen atoms at the C4 and C6 positions of the pteridine ring allows for selective manipulation, which can be exploited in both sequential and one-pot reaction strategies. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) reactions, while the C6 position is more amenable to palladium-catalyzed cross-coupling reactions.

Sequential strategies typically involve the initial displacement of the more reactive 4-chloro group with a nucleophile, followed by a subsequent cross-coupling reaction at the 6-bromo position. This approach provides a controlled method for introducing diverse substituents at both positions. For instance, reaction with an amine can introduce a substituent at the C4 position, followed by a Suzuki or Sonogashira coupling at the C6 position.

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer advantages in terms of efficiency and reduced waste. nih.gov For this compound, a one-pot approach could involve the careful selection of reagents and reaction conditions to achieve sequential functionalization. For example, a nucleophilic substitution at C4 could be followed by the in-situ addition of a palladium catalyst and a coupling partner to functionalize the C6 position without the need for isolation of the intermediate. The success of such a strategy hinges on the compatibility of the reagents and the differential reactivity of the two halogen sites under the chosen conditions.

Orthogonal Protecting Group Chemistry in Pteridine Synthesis

In the synthesis of complex pteridine derivatives, particularly those with multiple reactive functional groups, the use of orthogonal protecting groups is essential. nih.gov Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact. This strategy provides precise control over the synthetic route.

While specific examples detailing the use of orthogonal protecting groups with this compound are not extensively documented, the principles can be applied based on established protecting group chemistry. For instance, if a substituent introduced at the C4 or C6 position contains a reactive functional group (e.g., a hydroxyl or amino group), it can be protected with a suitable group. Common orthogonal protecting group pairs include acid-labile groups (like tert-butoxycarbonyl, Boc) and base-labile groups (like fluorenylmethyloxycarbonyl, Fmoc), or groups removable by hydrogenolysis (like benzyl, Bn) and fluoride-labile groups (like silyl (B83357) ethers).

The strategic application of these groups would allow for the sequential modification of different parts of a pteridine derivative. For example, a Boc-protected amine could be introduced via a nucleophilic substitution at C4. After subsequent functionalization at the C6 position, the Boc group could be selectively removed under acidic conditions to allow for further modification of the C4-substituent, all while other protecting groups on the molecule remain in place.

Design Principles for Pteridine Scaffold Modification

The modification of the pteridine scaffold, starting from this compound, is guided by several key design principles aimed at tuning the physicochemical and biological properties of the resulting molecules. The differential reactivity of the C4 and C6 positions is a cornerstone of these design strategies.

Selective Functionalization: The primary principle revolves around the selective functionalization of the C4 and C6 positions. The greater electrophilicity of the C4 position makes it the preferred site for nucleophilic attack. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The C6 position, bearing a bromine atom, is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. nih.govmdpi.com

A study on the analogous 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017) demonstrated the feasibility of selective Suzuki reactions. researchgate.net It was found that the preference for mono-arylation at the C6 position could be influenced by the choice of palladium catalyst and reaction conditions. Less electron-rich palladium ligands and reduced water content favored mono-substitution at C6. researchgate.net This highlights the tunability of the reaction selectivity.

Data on Selective Suzuki Coupling of a 6-Bromo-4-chloro Heterocycle Analog:

CatalystLigandSolventBaseC6-Arylation:C4,6-Diarylation Ratio
Pd(PPh₃)₄PPh₃Toluene/H₂ONa₂CO₃Varies with H₂O content
Pd(OAc)₂NoneToluene/H₂ONa₂CO₃Higher selectivity for C6
Pd₂(dba)₃NoneToluene/H₂ONa₂CO₃Higher selectivity for C6
Pd(PPh₃)₄XPhosToluene/H₂ONa₂CO₃Lower selectivity for C6

This data is based on studies of the analogous 6-bromo-4-chlorothieno[2,3-d]pyrimidine and is presented to illustrate the principles of selective functionalization. researchgate.net

Modulation of Electronic Properties: The nature of the substituents introduced at C4 and C6 can significantly modulate the electronic properties of the pteridine ring. Electron-donating groups will increase the electron density of the ring system, while electron-withdrawing groups will decrease it. These electronic changes can influence the molecule's ability to participate in hydrogen bonding, its pKa, and its interaction with biological targets.

By systematically applying these design principles, chemists can rationally design and synthesize libraries of pteridine derivatives with diverse functionalities and tailored properties, starting from the versatile this compound building block.

Computational and Theoretical Investigations of 6 Bromo 4 Chloropteridine and Analogous Structures

Electronic Structure and Reactivity Profiling using Quantum Chemistry

Quantum chemistry allows for a detailed examination of the electronic landscape of 6-bromo-4-chloropteridine, offering insights into its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Ground States

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic ground state of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can predict key structural parameters. nih.gov The pteridine (B1203161) ring system is inherently electron-deficient due to the presence of four nitrogen atoms. herts.ac.uk The introduction of a bromine atom at the C6 position and a chlorine atom at the C4 position further influences the geometry and electronic distribution. DFT studies can provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric properties.

ParameterPredicted Value
C4-Cl Bond Length1.75 Å
C6-Br Bond Length1.90 Å
C-N Bond Lengths (Ring)1.32 - 1.38 Å
C-C Bond Lengths (Ring)1.39 - 1.45 Å
Pyrimidine (B1678525) Ring PlanarityNear Planar
Pyrazine (B50134) Ring PlanarityNear Planar

Note: The data in this table is representative and based on typical values from DFT calculations on similar halogenated heterocyclic compounds. Actual experimental or higher-level computational values may vary.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The energies and distributions of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the electron-withdrawing nature of the nitrogen atoms, the chlorine atom, and the bromine atom significantly lowers the energy of the LUMO, making the pteridine ring highly susceptible to nucleophilic attack. herts.ac.uk The HOMO, conversely, would be of lower energy, indicating reduced nucleophilicity compared to carbocyclic aromatic compounds. The LUMO is expected to have significant contributions from the carbon atoms of the pyrazine ring, particularly C4 and C7, marking them as primary electrophilic sites.

Molecular OrbitalEnergy (eV)Primary Atomic Contributions
LUMO-2.5C4, C6, C7
HOMO-7.8N1, N8, Br
HOMO-LUMO Gap5.3-

Note: The energy values presented are hypothetical and serve to illustrate the expected electronic properties of this compound based on FMO principles applied to analogous systems.

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.orgunil.ch For this compound, an ESP map would reveal regions of negative potential (typically colored red) and positive potential (typically colored blue). The electronegative nitrogen atoms in the pteridine ring, along with the chlorine and bromine substituents, create significant regions of negative electrostatic potential. Conversely, the hydrogen atoms and the carbon atoms bonded to these electronegative atoms will exhibit a more positive potential, marking them as electrophilic centers. chemconnections.org Specifically, the C4 and C6 positions are expected to be highly electron-deficient and thus appear as regions of positive potential, making them prime targets for nucleophilic attack. This visualization is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. libretexts.org

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in mapping out the energetic pathways of chemical reactions, identifying transition states, and characterizing intermediates. This provides a deeper understanding of reaction kinetics and selectivity.

Transition State Characterization for Nucleophilic Aromatic Substitution

The pteridine ring's electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr) reactions. herts.ac.uk The chlorine atom at the C4 position is a good leaving group, making this site particularly reactive towards nucleophiles. Computational modeling can be used to elucidate the mechanism of such a substitution. The SNAr reaction on an activated aryl halide typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. libretexts.org

Theoretical calculations can characterize the geometry and energy of the transition state leading to this intermediate. For the reaction of this compound with a nucleophile, computational studies can model the attack of the nucleophile at C4, the formation of the tetrahedral Meisenheimer-like transition state, and the subsequent departure of the chloride ion. nih.gov By calculating the activation energy barriers for these steps, the rate-determining step of the reaction can be identified. rsc.org

Reaction CoordinateRelative Energy (kcal/mol)Description
Reactants0This compound + Nucleophile
Transition State 1+15Formation of the Meisenheimer-like intermediate
Intermediate-5Meisenheimer-like complex
Transition State 2+5Expulsion of the chloride leaving group
Products-206-Bromo-4-(nucleophile)pteridine + Cl⁻

Note: The energy values are hypothetical and represent a plausible reaction profile for an SNAr reaction on this substrate.

Catalytic Cycle Simulations for Cross-Coupling Reactions

The bromine atom at the C6 position of this compound makes it a suitable substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org Computational simulations, particularly with DFT, are widely used to investigate the complex catalytic cycles of these reactions. chemrxiv.orgchimia.ch

A typical Suzuki coupling cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

Oxidative Addition: A low-valent palladium catalyst (Pd(0)) inserts into the C-Br bond of the pteridine to form a Pd(II) intermediate. Computational models can determine the energy barrier for this initial, often rate-determining, step. libretexts.org

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide. Simulations can explore the role of the base and solvent in this step. dntb.gov.ua

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. chemrxiv.org

By modeling each step, a complete energy profile of the catalytic cycle can be constructed, providing insights into the reaction's feasibility, the nature of the active catalytic species, and the factors controlling selectivity. pku.edu.cn

Catalytic StepKey SpeciesCalculated ΔG (kcal/mol)
Oxidative AdditionAr-Pd(II)-Br(L)₂+18
TransmetalationAr-Pd(II)-R(L)₂-10
Reductive EliminationAr-R + Pd(0)L₂-25

Note: Data is illustrative of a generic Suzuki-Miyaura cross-coupling reaction profile. 'Ar' represents the 4-chloro-pteridin-6-yl moiety, 'R' is the coupling partner from the organoboron reagent, and 'L' is a ligand. The free energy (ΔG) values are hypothetical.

Molecular Interactions and Binding Mode Analyses in Chemical Systems

Computational chemistry provides powerful tools to analyze and predict how molecules like this compound interact with biological targets, typically proteins. These interactions are governed by a combination of forces, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For halogenated compounds, halogen bonding—an interaction where the halogen atom acts as an electrophilic species—can also play a crucial role in ligand binding. Theoretical methods are essential for understanding the properties and reactivity of such molecules. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein. thieme-connect.comtandfonline.com This method is fundamental in rational drug design for screening large libraries of compounds and for understanding the mechanism of action of potential drugs. ijfmr.comnih.gov

For this compound, a docking study would involve placing the molecule into the active site of a target protein. The docking algorithm would then explore various possible conformations and orientations of the pteridine derivative within the binding pocket, calculating a "docking score" for each pose to estimate the binding affinity. researchgate.netjapsonline.com

The interactions of this compound would be analyzed based on its structure:

Pteridine Scaffold : The nitrogen atoms in the pyrimidine and pyrazine rings can act as hydrogen bond acceptors.

4-Chloro Substituent : The chlorine atom can participate in hydrophobic interactions and potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's active site. Its presence makes the C4 position of the pteridine ring highly activated for nucleophilic attack.

6-Bromo Substituent : Similar to the chloro group, the bromine atom can engage in hydrophobic interactions and is a strong candidate for forming halogen bonds, which can significantly contribute to binding affinity.

In studies of analogous pteridine inhibitors targeting enzymes like Pteridine Reductase 1 (PTR1), a key enzyme in some protozoan parasites, docking simulations have successfully predicted binding modes. nih.govmdpi.com These studies revealed that ligands form critical hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.govmdpi.com For instance, docking of inhibitors into Leishmania major PTR1 highlighted favorable interactions with residues such as Ser111, Asp181, and Tyr194. mdpi.com A hypothetical docking of this compound into such a site would evaluate how its halogen atoms could optimize these interactions.

Docking ProgramCommon ApplicationKey Feature
AutoDock Academic and industrial research for predicting ligand-protein binding.Uses a Lamarckian genetic algorithm for conformational searching. ijfmr.com
DOCK One of the first widely used docking programs for virtual screening.Employs a geometric matching algorithm to orient the ligand. researchgate.net
Glide Commercial software used for high-throughput virtual screening and lead optimization.Utilizes a hierarchical series of filters to search for favorable poses.
Xscore A scoring function used to re-score docking poses and estimate binding affinities. nih.govProvides an empirical scoring function based on a regression model. nih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can build a model that predicts which chemical features are essential for potency and selectivity. Theoretical models, including Quantitative Structure-Activity Relationship (QSAR) models, use computational methods to correlate structural or physicochemical properties of compounds with their activity.

For the pteridine scaffold, SAR studies have been crucial in developing potent inhibitors for various enzymes. sci-hub.se The substitutions at the C4 and C6 positions are particularly important for modulating activity. sci-hub.se While specific SAR data for this compound is not available, studies on related pteridines provide a clear framework for how such an analysis would proceed.

For example, a medicinal chemistry program focused on developing immunosuppressive and anti-inflammatory agents based on the pteridine scaffold systematically evaluated substitutions at positions 4 and 6. sci-hub.se This research demonstrated that the nature of the substituent at these positions dramatically impacts the compound's inhibitory concentration (IC₅₀) against biological targets. sci-hub.se

An illustrative SAR study on pteridine dione (B5365651) and trione (B1666649) derivatives as inhibitors of Monocarboxylate Transporter 1 (MCT1) highlights the sensitivity of activity to structural changes at the C6 and C7 positions. nih.govacs.org The length and composition of the side chain at these positions were systematically varied, leading to the identification of compounds with potent cell growth inhibition. nih.govacs.org Compound 23b , with a five-atom all-carbon linker at the 6-position, showed strong activity (EC₅₀ = 58 nM), whereas analogs with shorter or longer linkers were significantly less active. nih.govacs.org This demonstrates the precise structural requirements for optimal biological activity.

CompoundR¹ Substituent at C6Raji Cell Growth Inhibition EC₅₀ (nM) acs.org
23a -(CH₂)₄OH285 ± 41
23b -(CH₂)₅OH58 ± 10
23c -(CH₂)₆OH~1700
15c -S(CH₂)₄OH54 ± 11

This table illustrates SAR for pteridine dione analogs, showing how the length and composition of the C6 substituent affect biological activity. Data sourced from a study on MCT1 inhibitors. acs.org

In the context of this compound, a theoretical SAR study would involve computationally modeling analogs where the bromine and chlorine atoms are replaced by other groups (e.g., fluorine, methyl, methoxy) or where additional substituents are introduced. By calculating properties such as electronic distribution, steric hindrance, and binding energies for this series of analogs, a predictive model could be built to guide the synthesis of more potent and selective compounds.

Applications in Advanced Chemical Research and Emerging Areas

Role as Intermediates in the Synthesis of Complex Organic Molecules

As a synthetic intermediate, 6-Bromo-4-chloropteridine offers a robust platform for constructing intricate molecular architectures. Its pre-formed pteridine (B1203161) core is a valuable feature, as this bicyclic system is found in various biologically important molecules.

The pteridine nucleus is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogen substituents on the pteridine ring generally follows the order 7 > 6 > 4 > 2. researchgate.net In this compound, the chlorine atom at the C-4 position is activated by the adjacent nitrogen atoms, making it susceptible to displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction provides a straightforward entry into a variety of 4-substituted-6-bromopteridines.

The remaining bromo group at the C-6 position is less reactive towards SNAr but is ideally suited for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov This orthogonal reactivity allows for a stepwise and highly controlled functionalization of the pteridine scaffold. For instance, an initial nucleophilic substitution at C-4 can be followed by a Suzuki or Buchwald-Hartwig coupling at C-6, enabling the synthesis of diverse and complex polysubstituted pteridine derivatives that would be challenging to access through other routes. nih.govbeilstein-journals.org This strategic approach is fundamental in medicinal chemistry for creating libraries of novel compounds for biological screening. nih.govmdpi.com

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. beilstein-journals.orgnih.gov While specific examples detailing the use of this compound in a completed total synthesis are not prevalent in the literature, its structural attributes make it a highly valuable building block for such campaigns. researchgate.netgoogle.com Natural products containing a pteridine core, such as surugatoxin, are recognized for their complex structures and biological activities. nih.gov

Utilizing a pre-functionalized intermediate like this compound can dramatically shorten synthetic routes by providing the core heterocyclic structure from the outset. google.com The ability to selectively introduce different substituents at the C-4 and C-6 positions allows chemists to methodically construct the complex side chains often found in natural products. This modular approach is a cornerstone of modern total synthesis, providing the flexibility needed to create stereoisomers and analogs for structure-activity relationship studies. researchgate.net

Contribution to Novel Synthetic Methodologies

Beyond its role as a building block, this compound contributes to the expansion of the synthetic chemist's toolbox by facilitating the development of new reactions and reagents.

Pteridines are known to act as ligands that can coordinate with metal ions, a function exemplified by the molybdopterin ligand in the molybdenum cofactor, which is essential for the activity of various enzymes. nih.govresearchgate.net Recent research has also identified pteridines as natural ligands for the CutA protein, where they may modulate copper binding and redox homeostasis. researchgate.netbiorxiv.org

This inherent coordinating ability suggests that pteridine derivatives can be developed into novel ligands for transition metal catalysis. This compound is an ideal starting material for this purpose. The halogen atoms can serve as handles to introduce coordinating groups, such as phosphines or nitrogen-based heterocycles, to create unique bidentate or polydentate ligands. For example, conversion to a di-phosphine or the formation of a pteridinyl N-heterocyclic carbene (NHC) could yield ligands with distinct steric and electronic properties. nih.govscripps.edunih.gov Such novel pteridine-based catalysts could offer new reactivity or selectivity in a range of chemical transformations.

The formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds are among the most important transformations in organic synthesis. researchgate.net this compound is an excellent substrate for modern cross-coupling reactions that enable these challenging bond formations with high efficiency and selectivity.

The C-Br bond at the C-6 position is particularly well-suited for palladium-catalyzed reactions. beilstein-journals.org This allows for:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes on the pteridine core. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. beilstein-journals.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These methodologies provide reliable and versatile strategies for elaborating the pteridine structure, enabling the synthesis of complex molecules under relatively mild conditions. researchgate.net The differential reactivity between the C-Br and C-Cl bonds further enhances its utility, allowing for sequential couplings.

Table 1: Synthetic Utility of this compound in Bond Formation

Reactive SiteReaction TypeCoupling PartnerBond FormedTypical CatalystSelectivity Principle
C4-ChloroNucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, ThiolsC-N, C-O, C-SBase (e.g., K2CO3, Et3N)Higher electronic activation at C4 vs. C6.
C6-BromoSuzuki CouplingOrganoboron ReagentsC-CPalladium(0) complexesGreater reactivity of C-Br bond in oxidative addition.
C6-BromoBuchwald-Hartwig AminationAminesC-NPalladium(0) complexesGreater reactivity of C-Br bond in oxidative addition.
C6-BromoHeck CouplingAlkenesC-C (alkenyl)Palladium(0) complexesGreater reactivity of C-Br bond in oxidative addition.

Pteridine Derivatives as Chemical Probes for Biological Systems

Pteridines possess inherent fluorescent properties, making them attractive scaffolds for the development of chemical probes to study biological systems. nih.govnih.gov By starting with this compound, researchers can synthesize a wide array of functional probes.

The fluorescence of a pteridine derivative is highly sensitive to its local environment, including polarity, pH, and binding events. This sensitivity can be exploited to design probes that report on specific biological processes. For example, pteridine-based nucleoside analogs, such as 3-methylisoxanthopterin (3-MI) and 6-methylisoxanthopterin (6-MI), have been synthesized and incorporated into oligonucleotides. nih.govcancer.gov These probes serve as fluorescent reporters for studying DNA structure and its interactions with proteins. nih.govnih.gov Changes in fluorescence intensity, lifetime, or emission wavelength upon protein binding or DNA conformational changes can be monitored to extract detailed mechanistic information. nih.gov

The synthesis of such probes from this compound would involve replacing the halogens with groups that mimic natural nucleobases or with other reporter moieties. The versatility of the starting material allows for the systematic modification of the probe's properties to optimize it for specific applications, such as single-molecule detection or cellular imaging. google.comnih.gov

Scaffold for Investigating Enzyme-Substrate Interactions

The pteridine core is a well-established framework for the design of enzyme inhibitors, making this compound a valuable starting material for creating molecules to probe enzyme-substrate interactions. nih.govnih.gov The general strategy involves using the pteridine scaffold as a foundation and modifying its substituents to achieve specific binding to the active site of a target enzyme. The reactivity of the chloro and bromo groups on the this compound backbone is key to its utility in this area.

The chlorine atom at the C4 position of the pteridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. core.ac.ukmsu.edugatech.edu This chemical handle enables the systematic modification of the pteridine scaffold to create libraries of derivatives. These libraries can then be screened against various enzymes to identify potent and selective inhibitors. By analyzing the structure-activity relationships of these derivatives, researchers can gain insights into the key interactions between the small molecule and the enzyme's active site. For instance, different side chains can be introduced to explore hydrogen bonding, hydrophobic interactions, and other forces that govern substrate recognition and binding.

Furthermore, the bromine atom at the C6 position offers an additional site for modification, often through transition-metal-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira couplings. nih.gov This dual functionality allows for the creation of highly diverse and complex molecular structures tailored to specific enzymatic targets. The ability to systematically alter the substitution pattern of the pteridine core is fundamental to structure-based drug design and the broader study of how enzymes interact with their substrates and inhibitors. nih.govacs.org

Below is a data table summarizing the reactivity of the functional groups of this compound, which is instrumental in its role as a scaffold for creating diverse molecular structures for enzyme-substrate interaction studies.

Functional Group Position Primary Reaction Type Potential Modifications
ChloroC4Nucleophilic SubstitutionAmination, Alkoxylation, Thiolation
BromoC6Cross-Coupling ReactionsArylation, Alkynylation, Vinylation

Design of Molecular Tools for Biochemical Pathway Elucidation

Beyond enzyme inhibition, this compound can serve as a precursor for the synthesis of molecular tools designed to elucidate complex biochemical pathways. The inherent properties of the pteridine ring system, particularly its potential for fluorescence, make it an attractive scaffold for the development of molecular probes. nih.gov

By strategically modifying the this compound core, researchers can synthesize fluorescent analogs of natural substrates or cofactors. These probes can be used to visualize and track biochemical processes in real-time, providing valuable information about metabolic fluxes, enzyme localization, and the dynamics of signaling pathways. The introduction of fluorophores or environmentally sensitive dyes can be achieved through the reactive chloro and bromo substituents.

For example, the synthesis of pteridine-based fluorescent probes can be accomplished by coupling a fluorescent moiety to the pteridine scaffold via the reactive C4-chloro group. These probes can then be used in fluorescence microscopy or flow cytometry to study cellular processes. The fluorescence properties of pteridine derivatives are often sensitive to the local environment, which can be exploited to report on changes in polarity, pH, or the binding to a target biomolecule. researchgate.net

The development of such molecular tools is crucial for understanding the intricate network of biochemical reactions that constitute cellular life. The versatility of this compound as a starting material facilitates the creation of a diverse range of probes tailored to specific research questions.

Potential in Materials Science and Photochemistry

The photochemical properties of the pteridine ring system also suggest potential applications for its derivatives in materials science. researchgate.net Unconjugated pterins are known to be photochemically active, capable of absorbing UVA radiation and exhibiting fluorescence. researchgate.net These properties can be harnessed in the design of novel materials with specific optical or electronic functions.

Derivatives of this compound could be incorporated into polymers or other materials to create fluorescent sensors. The fluorescence of the pteridine moiety can be modulated by the presence of specific analytes, leading to "turn-on" or "turn-off" sensing mechanisms. The ability to functionalize the pteridine core at two distinct positions allows for the fine-tuning of its photophysical properties and its covalent attachment to a material backbone.

Furthermore, the potential for pteridine derivatives to generate reactive oxygen species upon irradiation could be explored in the development of photodynamic materials. researchgate.net Such materials could have applications in areas like self-cleaning surfaces or photolithography. While the direct application of this compound in this field is not yet established, its role as a versatile building block for functionalized pteridines opens up possibilities for future research in this emerging area.

The following table outlines some of the key photochemical properties of pteridine derivatives and their potential applications in materials science.

Photochemical Property Potential Application
FluorescenceFluorescent probes, sensors, and dyes
Environmental Sensitivity of FluorescenceChemo- and biosensors
UVA AbsorptionUV-protective coatings
Generation of Reactive Oxygen SpeciesPhotodynamic materials, photocatalysis

Q & A

Q. Basic Research Focus

  • Batch optimization : Scale reactions stepwise (e.g., 10 mmol → 1 mol) with controlled exothermic steps (bromination).
  • Solvent recovery : Distill DMF under reduced pressure for reuse .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time purity monitoring .

How can computational tools predict the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors).
  • QSAR models : Correlate Hammett σ values of Br/Cl with IC₅₀ data from enzyme assays .
  • ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability risks due to halogen size .

What crystallographic challenges arise in characterizing this compound polymorphs?

Q. Advanced Research Focus

  • Disorder modeling : SHELXL’s PART instruction resolves overlapping Br/Cl occupancies .
  • Twinned crystals : SHELXE’s twin refinement option corrects for pseudo-merohedral twinning .
  • Thermal analysis : DSC-TGA identifies stable polymorphs (melting point >200°C) for storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.